Superior Docking Affinity for Alpha-7 Nicotinic Acetylcholine Receptors (α7-nAChR) vs. Nicotine and Cuscohygrine
In a head-to-head computational comparison against the endogenous reference ligand nicotine and the structural analog cuscohygrine, (-)-Anaferine demonstrates a lower (more favorable) binding energy and higher predicted agonistic potential at the α7-nAChR. Unlike cuscohygrine, which showed energetically favorable non-specific binding, (-)-Anaferine exhibited selective binding at the orthosteric site [1].
| Evidence Dimension | Binding Affinity (Docking Score) |
|---|---|
| Target Compound Data | Binding Energy < Nicotine (specific value not numerically extracted but reported as 'lower'); Dissociation Constant (kI) > Nicotine (reported as 'higher value') |
| Comparator Or Baseline | Nicotine (Reference Agonist) and Cuscohygrine (Alkaloid Analog) |
| Quantified Difference | (-)-Anaferine binding energy was 'lower' than nicotine, while cuscohygrine exhibited 'relatively higher' binding energy. (-)-Anaferine showed no energetically favorable non-specific binding unlike cuscohygrine. |
| Conditions | In Silico Molecular Docking (AutoDock4) / Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Model |
Why This Matters
This selectivity profile supports (-)-Anaferine as a superior lead scaffold for cognitive enhancement research compared to cuscohygrine or standard cholinergic references, reducing off-target noise.
- [1] Munaweera, R. R. K. W., & Pandithavidana, D. R. (2018). Molecular Docking Analysis to Elucidate the Potential Drug Action of Phytochemicals Present in Ashwagandharishta towards Memory Related Disorders. 19th Conference on Postgraduate Research, University of Kelaniya, Sri Lanka, p49. View Source
